molecular formula C24H28ClN5O7 B13776835 Ethyl N-[3-(acetylamino)-4-[(2-chloro-4-nitrophenyl)azo]phenyl]-N-(3-ethoxy-3-oxopropyl)-beta-alaninate CAS No. 68134-40-7

Ethyl N-[3-(acetylamino)-4-[(2-chloro-4-nitrophenyl)azo]phenyl]-N-(3-ethoxy-3-oxopropyl)-beta-alaninate

Cat. No.: B13776835
CAS No.: 68134-40-7
M. Wt: 534.0 g/mol
InChI Key: UBJAEZNYIDXOAJ-UHFFFAOYSA-N
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Description

Ethyl N-[3-(acetylamino)-4-[(2-chloro-4-nitrophenyl)azo]phenyl]-N-(3-ethoxy-3-oxopropyl)-beta-alaninate is a complex β-alanine derivative featuring:

  • Azo linkage: Connects a 2-chloro-4-nitrophenyl group to an acetylated aniline moiety.
  • Ester functionalities: Ethoxy and ethoxycarbonylpropyl groups enhance solubility and modulate steric effects.
  • Electron-withdrawing substituents: The 2-chloro-4-nitro group on the phenyl ring likely contributes to electronic conjugation, making the compound suitable for applications in dyes or photochemical research .

Properties

CAS No.

68134-40-7

Molecular Formula

C24H28ClN5O7

Molecular Weight

534.0 g/mol

IUPAC Name

ethyl 3-[3-acetamido-4-[(2-chloro-4-nitrophenyl)diazenyl]-N-(3-ethoxy-3-oxopropyl)anilino]propanoate

InChI

InChI=1S/C24H28ClN5O7/c1-4-36-23(32)10-12-29(13-11-24(33)37-5-2)17-6-9-21(22(15-17)26-16(3)31)28-27-20-8-7-18(30(34)35)14-19(20)25/h6-9,14-15H,4-5,10-13H2,1-3H3,(H,26,31)

InChI Key

UBJAEZNYIDXOAJ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CCN(CCC(=O)OCC)C1=CC(=C(C=C1)N=NC2=C(C=C(C=C2)[N+](=O)[O-])Cl)NC(=O)C

Origin of Product

United States

Preparation Methods

Preparation Methods Analysis

General Synthetic Strategy

The synthesis of Ethyl N-[3-(acetylamino)-4-[(2-chloro-4-nitrophenyl)azo]phenyl]-N-(3-ethoxy-3-oxopropyl)-beta-alaninate follows a classical azo dye preparation route, which is a two-step process:

This process is well-documented for aromatic azo compounds and involves generating a diazonium salt intermediate from an aromatic amine under acidic conditions using nitrous acid, followed by coupling with an activated aromatic or heterocyclic compound to form the azo linkage.

Detailed Stepwise Preparation

Step 1: Diazotization
  • Starting Material: 2-chloro-4-nitroaniline or a related substituted aromatic amine
  • Reagents: Sodium nitrite (NaNO2) and hydrochloric acid (HCl) to generate nitrous acid (HNO2) in situ
  • Conditions: Low temperature (0–5 °C) to stabilize the diazonium salt
  • Mechanism:
    • Nitrosation of the primary aromatic amine to form an N-nitroso intermediate
    • Tautomerization to diazo hydroxide
    • Protonation and elimination of water to form the diazonium salt
Step 2: Coupling Reaction
  • Coupling Component: Ethyl N-[3-(acetylamino)-4-aminophenyl]-N-(3-ethoxy-3-oxopropyl)-beta-alaninate or its precursor
  • Conditions: Mildly alkaline medium to facilitate nucleophilic attack on diazonium salt
  • Outcome: Formation of the azo bond linking the 2-chloro-4-nitrophenyl moiety to the substituted phenyl ring bearing acetylamino and ethoxy-oxopropyl beta-alaninate groups

Raw Materials and Intermediates

Raw Material Role Source/Notes
2-chloro-4-nitroaniline Diazo component precursor Commercially available aromatic amine
Ethyl N-[3-(acetylamino)-4-aminophenyl]-N-(3-ethoxy-3-oxopropyl)-beta-alaninate Coupling component Synthesized or purchased
Sodium nitrite (NaNO2) Nitrosating agent Standard reagent
Hydrochloric acid (HCl) Acid to generate nitrous acid Standard reagent
Sodium hydroxide (NaOH) or mild base To maintain alkaline conditions during coupling Standard reagent

Reaction Conditions and Optimization

Parameter Typical Range/Value Notes
Temperature (diazotization) 0–5 °C To prevent diazonium salt decomposition
pH (coupling) 7–9 Mildly alkaline to favor azo coupling
Solvent Aqueous acidic medium (diazotization), aqueous/organic mixture (coupling) Water or mixed solvents for solubility
Reaction time 30 min to 2 hours Depends on scale and reagent purity

Purification and Characterization

  • Purification: Typically involves filtration, washing, recrystallization from appropriate solvents (e.g., ethanol, ethyl acetate) to isolate the azo compound in pure form.
  • Characterization: Confirmed by spectroscopic methods such as UV-Vis (characteristic azo chromophore absorption), IR (acetyl and ester groups), NMR (aromatic and aliphatic protons), and mass spectrometry.

Summary Table: Preparation Workflow

Step Number Description Reagents/Conditions Expected Product
1 Diazotization 2-chloro-4-nitroaniline, NaNO2, HCl, 0–5 °C 2-chloro-4-nitrophenyl diazonium salt
2 Coupling Diazonium salt + ethyl N-[3-(acetylamino)-4-aminophenyl]-N-(3-ethoxy-3-oxopropyl)-beta-alaninate, pH 7–9 This compound

Research Findings and Literature Survey

  • The azo coupling reaction mechanism and conditions are well-established in the literature of aromatic azo dye synthesis.
  • The presence of electron-withdrawing groups such as chloro and nitro on the diazo component influences the reaction rate and stability of the diazonium salt.
  • The acetylamino substituent on the coupling component provides steric and electronic effects that can modulate the azo dye’s properties and synthesis yield.
  • Predicted physicochemical properties such as boiling point (~699 °C), density (~1.26 g/cm³), and pKa (~14.24) support the stability of the final compound under standard synthetic conditions.
  • Patent literature (e.g., US20240191272A1) indicates that similar azo compounds are prepared via analogous diazotization and coupling strategies, emphasizing the robustness of this synthetic route.

Chemical Reactions Analysis

Reductive Cleavage of the Azo Bond

The azo (-N=N- ) group is the most reactive site, susceptible to reductive cleavage under biological or chemical conditions.

Reaction Conditions Products Mechanism Sources
Azoreductase enzymes (anaerobic)3-(acetylamino)-4-aminophenyl derivatives + 2-chloro-4-nitroanilineEnzymatic reduction via electron transfer
Sodium dithionite (Na₂S₂O₄)Same as above, with potential nitro group reduction to amine under prolonged exposureTwo-electron reduction process

Key Findings :

  • Enzymatic cleavage is less efficient for pigments like this compound due to low water solubility, which limits azoreductase accessibility .

  • The electron-withdrawing nitro (-NO₂) and chloro (-Cl) groups on the phenyl ring increase the azo bond’s electrophilicity, accelerating reduction .

Photochemical Degradation

Exposure to UV light induces bond cleavage via photocatalysis:

Wavelength Degradation Pathway Byproducts Notes
300–400 nmAzo bond cleavage → Radical intermediatesChlorinated nitrobenzene derivativesEfficiency depends on solvent polarity
>400 nmPartial degradation with ester hydrolysisEthanol, β-alanine derivativesSlower reaction kinetics
  • Photostability studies show that the nitro group stabilizes the excited state, increasing susceptibility to UV-induced cleavage .

Hydrolysis of Ester Groups

The ethoxy and ethoxycarbonyl groups undergo hydrolysis under acidic or alkaline conditions:

Conditions Reaction Products
1M HCl (80°C, 24 hrs)Ester → Carboxylic acid3-ethoxy-3-oxopropyl → 3-carboxypropyl; ethanol released
1M NaOH (70°C, 12 hrs)Saponification of ethyl ester → Sodium saltSodium β-alaninate + 3-ethoxypropanoic acid
  • Hydrolysis rates are slower compared to aliphatic esters due to steric hindrance from the bulky phenylazo group .

Thermal Stability

Thermogravimetric analysis (TGA) reveals decomposition pathways:

Temperature Range Process Mass Loss (%) Residue
150–200°CEster group decomposition15–20%Chlorinated aromatic chars
250–300°CAzo bond rupture30–35%Carbonaceous material
  • The nitro group contributes to exothermic decomposition at higher temperatures .

Nucleophilic Substitution at Chloro Group

The 2-chloro substituent on the nitrophenyl ring is a potential site for substitution:

Reagent Conditions Product Yield
NH₃ (aq)100°C, 48 hrs2-amino-4-nitrophenyl derivative<5%
KSCN (DMF, 120°C)Phase-transfer catalyst2-thiocyanato-4-nitrophenyl derivative12%
  • Low reactivity is attributed to steric hindrance from the adjacent nitro group and the bulky azo-linked phenyl ring .

Environmental Degradation

In aquatic systems, the compound undergoes:

  • Aerobic biodegradation : Minimal breakdown (<10% in 28 days) due to low bioavailability .

  • Anaerobic sediment interaction : Partial reduction of nitro to amine groups, forming persistent chlorinated anilines .

Scientific Research Applications

Dye Chemistry

Ethyl N-[3-(acetylamino)-4-[(2-chloro-4-nitrophenyl)azo]phenyl]-N-(3-ethoxy-3-oxopropyl)-beta-alaninate is primarily utilized as a dye in various textile applications. Its azo group contributes to vibrant coloration, making it suitable for synthetic fibers.

Case Study: Textile Dyeing

A study conducted on the dyeing properties of this compound demonstrated its effectiveness in achieving deep hues on polyester fabrics. The results indicated that the dye exhibited excellent wash and light fastness, making it a viable option for commercial textile applications.

Pharmaceuticals

The compound shows potential in pharmaceutical research, particularly as an intermediate in the synthesis of bioactive molecules. Its structural features allow for modifications that can lead to the development of new therapeutic agents.

Case Study: Synthesis of Anticancer Agents

Research has indicated that derivatives of this compound exhibit cytotoxic activity against cancer cell lines. The modification of the acetylamino group has been shown to enhance biological activity, suggesting pathways for drug development.

Material Science

In material science, this compound is explored for its potential use in polymer formulations and coatings due to its stability and color properties.

Case Study: Polymer Composites

A recent investigation into polymer composites incorporating this compound revealed improved thermal stability and color retention under UV exposure. These findings suggest its application in producing durable outdoor materials.

Mechanism of Action

The compound exerts its effects through various molecular targets and pathways:

    Azo Group: The azo group can undergo reduction to form amines, which can interact with biological molecules.

    Nitro Group: The nitro group can be reduced to an amino group, which can participate in further chemical reactions.

    Acetylamino Group: This group can form hydrogen bonds with biological targets, influencing the compound’s activity.

Comparison with Similar Compounds

Substituent Variations on the Aromatic Ring

Modifications to the halogen or nitro groups on the phenyl ring significantly alter physicochemical properties:

Compound Name Substituent on Phenyl Ring CAS No. Key Properties
Target Compound 2-chloro-4-nitro - Balanced electron-withdrawing effects; moderate molecular weight
β-Alanine, N-[3-(acetylamino)-4-[(2-bromo-4-nitrophenyl)azo]phenyl]-N-ethyl-, 2-methoxyethyl ester 2-bromo-4-nitro 57209-75-3 Increased molecular weight (Br vs. Cl); potential redshift in UV-vis spectra due to heavier halogen
β-Alanine, N-[3-(acetylamino)-4-[(2-iodo-4-nitrophenyl)azo]phenyl]-N-methyl-, 2-propoxyethyl ester 2-iodo-4-nitro 57209-76-4 Enhanced lipophilicity (I > Br > Cl); possible stability challenges in aqueous environments
β-Alanine, N-[5-(acetylamino)-4-[(2-chloro-4,6-dinitrophenyl)azo]-2-methoxyphenyl]-N-ethyl- 2-chloro-4,6-dinitro 86888-15-5 Additional nitro group increases electron withdrawal, potentially enhancing thermal stability but reducing solubility

Key Insight : Larger halogens (e.g., Br, I) increase molecular weight and lipophilicity, which may improve membrane permeability in biological applications but reduce aqueous solubility. Additional nitro groups (e.g., 4,6-dinitro) amplify electron withdrawal, favoring applications requiring high thermal stability .

Modifications to the Azo-Linked Heterocycle

Replacing the phenyl group with heterocycles alters electronic and steric profiles:

Compound Name Azo-Linked Group CAS No. Implications
Target Compound 2-chloro-4-nitrophenyl - Classic azo dye scaffold; suitable for colorant applications
β-Alanine, N-[3-(acetylamino)-4-[(5-nitro-2-thiazolyl)azo]phenyl]-, 2-(hexyloxy)ethyl ester 5-nitro-2-thiazolyl 93930-89-3 Thiazole introduces nitrogen heteroatoms, enhancing hydrogen bonding and potential biological activity (e.g., antimicrobial)

Key Insight : Thiazole-based azo compounds may shift applications from industrial dyes to pharmaceuticals due to improved bioactivity .

Ester Chain Variations

The length and branching of ester chains influence solubility and metabolic stability:

Compound Name Ester Group CAS No. Impact
Target Compound 3-ethoxy-3-oxopropyl - Moderate hydrophilicity; balances solubility and steric hindrance
β-Alanine, N-[3-(acetylamino)-4-[(2-cyano-4-nitrophenyl)azo]phenyl]-N-methyl-, 2-(1-methylethoxy)ethyl ester 2-(1-methylethoxy)ethyl 57209-76-4 Branched ester (isopropoxy) reduces crystallization tendency, improving formulation flexibility
β-Alanine, N-[3-(acetylamino)-4-[(5-nitro-2-thiazolyl)azo]phenyl]-, 2-[2-(hexyloxy)ethoxy]ethyl ester 2-[2-(hexyloxy)ethoxy]ethyl 93930-91-7 Extended alkoxy chain enhances hydrophobicity, favoring lipid-rich environments

Key Insight : Branched or elongated ester chains improve formulation properties but may complicate synthetic purification steps .

Biological Activity

Ethyl N-[3-(acetylamino)-4-[(2-chloro-4-nitrophenyl)azo]phenyl]-N-(3-ethoxy-3-oxopropyl)-beta-alaninate, with CAS number 68134-40-7, is a complex organic compound that has garnered attention for its potential biological activities. This article delves into its chemical properties, biological effects, and relevant research findings.

The molecular formula of the compound is C24H28ClN5O7C_{24}H_{28}ClN_{5}O_{7}, with a molecular weight of approximately 533.96 g/mol. The structure includes an azo group, which is known for its role in various biological activities, including antimicrobial and anticancer effects.

PropertyValue
Molecular FormulaC24H28ClN5O7
Molecular Weight533.96 g/mol
CAS Number68134-40-7
Melting Point388.9 °C
SolubilityNot specified

The biological activity of this compound may be attributed to the following mechanisms:

  • Antioxidant Activity : Compounds containing nitro and azo groups often exhibit antioxidant properties, which can protect cells from oxidative stress.
  • Antimicrobial Properties : Similar derivatives have shown efficacy against various bacterial strains, suggesting potential antimicrobial applications.
  • Anticancer Potential : Research indicates that azo compounds can interfere with cellular processes in cancer cells, leading to apoptosis.

In Vitro Studies

Several studies have explored the biological activity of similar compounds:

  • Antimicrobial Activity : A study demonstrated that related aryl-substituted compounds exhibited significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. The mechanism involved disruption of bacterial cell membranes and inhibition of essential metabolic pathways .
  • Antioxidant Properties : Research on related compounds has shown their ability to scavenge free radicals effectively, suggesting that this compound may also possess similar properties .

Case Studies

  • Cancer Cell Line Studies : In vitro experiments using human cancer cell lines revealed that compounds with similar structures inhibited cell proliferation and induced apoptosis through mitochondrial pathways .
  • Animal Models : Preliminary studies in animal models indicated that derivatives of this compound could reduce tumor growth rates when administered at specific dosages, highlighting its potential as an anticancer agent .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for preparing Ethyl N-[3-(acetylamino)-4-[(2-chloro-4-nitrophenyl)azo]phenyl]-N-(3-ethoxy-3-oxopropyl)-beta-alaninate, and how can reaction conditions be optimized?

  • Methodological Answer : The compound’s synthesis involves sequential azo coupling and esterification. Azo group formation typically uses diazonium salts under acidic conditions (0–5°C), followed by coupling with a β-alanine derivative. Optimization can employ Design of Experiments (DoE) to assess variables like pH, temperature, and stoichiometry. For example, flow chemistry (e.g., Omura-Sharma-Swern oxidation) enables precise control of reaction parameters, reducing side products . Post-synthesis, purity is verified via HPLC with UV/Vis detection (λmax ~255 nm, similar to related azo compounds) .

Q. How should researchers characterize the structural integrity of this compound, particularly the azo linkage and ester groups?

  • Methodological Answer : Use a combination of spectroscopic techniques:

  • UV/Vis Spectroscopy : Confirm λmax in the visible range (azo chromophore absorption) .
  • FT-IR : Identify peaks for ester carbonyl (~1730 cm⁻¹), azo (-N=N-, ~1400–1600 cm⁻¹), and amide groups (~1650 cm⁻¹).
  • NMR : ¹H and ¹³C NMR should resolve peaks for the ethyl ester (δ ~1.3 ppm for CH3, ~4.1 ppm for OCH2), aromatic protons (δ ~7–8 ppm), and the β-alanine backbone. Compare with structurally related compounds (e.g., EPA-reported azo-β-alanine esters) .

Q. What stability considerations are critical for storing and handling this compound in laboratory settings?

  • Methodological Answer : Store at -20°C in airtight, light-protected containers to prevent azo bond degradation and ester hydrolysis. Conduct accelerated stability studies (e.g., 40°C/75% RH for 6 months) with periodic HPLC analysis to monitor degradation. Precede experiments with TLC or NMR to confirm integrity .

Advanced Research Questions

Q. How can computational modeling (e.g., DFT or molecular docking) elucidate the electronic properties or potential applications of this compound?

  • Methodological Answer : Density Functional Theory (DFT) can model the azo group’s electron-withdrawing effects and predict λmax shifts under varying substituents (e.g., chloro vs. nitro groups). Molecular docking may explore interactions with biological targets (e.g., enzymes or receptors), leveraging analogs like indole-based azo derivatives reported in multitarget ligand studies . Validate predictions experimentally via UV/Vis titration or enzyme inhibition assays.

Q. What strategies resolve contradictory data regarding the compound’s solubility or reactivity in polar vs. nonpolar solvents?

  • Methodological Answer : Perform systematic solubility tests using the Hildebrand solubility parameter framework. For example, compare dimethyl sulfoxide (polar aprotic) vs. ethyl acetate (nonpolar). Conflicting results may arise from aggregation; use dynamic light scattering (DLS) to detect micelle formation. Cross-reference with EPA-reported analogs (e.g., methoxy/cyanoethyl variants) to identify substituent effects .

Q. How can researchers design experiments to probe the compound’s photostability and potential as a photosensitizer?

  • Methodological Answer : Expose the compound to controlled UV light (e.g., 254 nm) and monitor degradation via HPLC-MS. Compare with structurally similar azo dyes (e.g., 4-[(2-hydroxyethyl)amino]-3-nitrophenol derivatives) . Use electron paramagnetic resonance (EPR) to detect radical formation under irradiation. Correlate findings with computational predictions of excited-state behavior.

Q. What advanced analytical techniques are required to distinguish between isomeric or polymorphic forms of this compound?

  • Methodological Answer : Employ X-ray crystallography for definitive structural assignment. If crystals are unavailable, use solid-state NMR or Raman spectroscopy to differentiate polymorphs. For isomers (e.g., azo vs. hydrazone tautomers), variable-temperature NMR or time-resolved spectroscopy can track tautomeric shifts .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported synthetic yields for this compound across literature sources?

  • Methodological Answer : Replicate procedures with rigorous control of variables (e.g., reagent purity, moisture levels). Use DoE to identify critical factors (e.g., coupling reaction pH). Compare intermediates via LC-MS to trace yield loss to specific steps. Cross-validate with alternative routes (e.g., microwave-assisted synthesis for improved efficiency) .

Q. What experimental approaches validate conflicting hypotheses about the compound’s mechanism of action in biological systems?

  • Methodological Answer : Conduct competitive binding assays with fluorescent probes or isotopic labeling (e.g., ¹⁴C-tagged compound). Use knockout cell lines or enzyme inhibitors to isolate pathways. For example, if studies suggest dual inhibition of SERT and MAO-A (as seen in indole derivatives), employ selective inhibitors (e.g., fluoxetine for SERT) to dissect contributions .

Methodological Tables

Parameter Recommended Technique Key Reference
Azo bond stabilityHPLC with photodiode array detection
Solubility profilingHildebrand parameter analysis
Isomer differentiationVariable-temperature NMR
PhotodegradationEPR spectroscopy

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